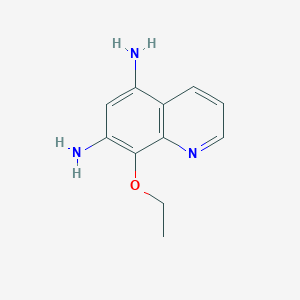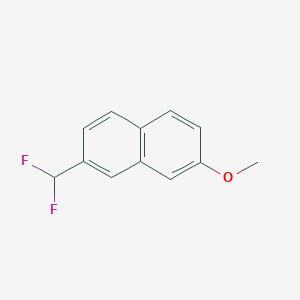
2-(Difluoromethyl)-7-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-7-methoxynaphthalene is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and methoxy groups on the naphthalene ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 7-methoxynaphthalene using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-7-methoxynaphthalene may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-7-methoxynaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones under specific conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-7-methoxynaphthalene has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-7-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards target molecules. This property is particularly valuable in medicinal chemistry, where the compound can modulate biological activity by interacting with enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-7-methoxynaphthalene
- 2-(Monofluoromethyl)-7-methoxynaphthalene
- 2-(Difluoromethyl)-6-methoxynaphthalene
Uniqueness
2-(Difluoromethyl)-7-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its mono- and trifluoromethyl analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C12H10F2O |
|---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
2-(difluoromethyl)-7-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7,12H,1H3 |
InChI-Schlüssel |
LVCYVUVBRZZTEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC(=C2)C(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


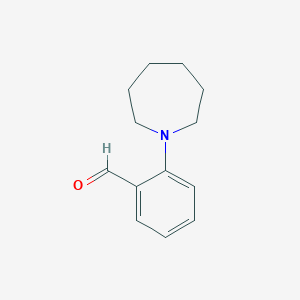


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
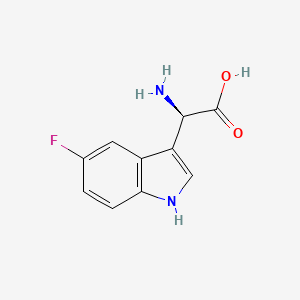

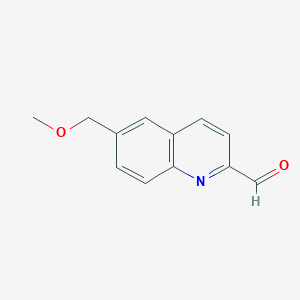
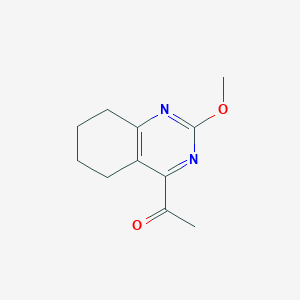

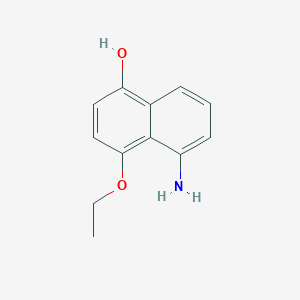
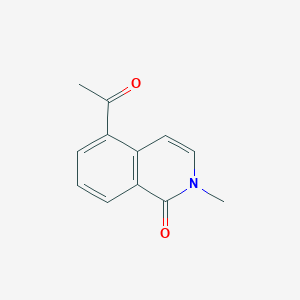
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)

